3,3,4,4,4-pentachlorobutanoic Acid
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Overview
Description
3,3,4,4,4-pentachlorobutanoic acid is an organic compound with the molecular formula C4H3Cl5O2 and a molecular weight of 260.332 g/mol . This compound is characterized by the presence of five chlorine atoms attached to a butanoic acid backbone, making it a highly chlorinated derivative of butanoic acid. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-pentachlorobutanoic acid typically involves the chlorination of butanoic acid derivatives. One common method is the reaction of butanoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the butanoic acid molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is typically conducted in a continuous flow system to optimize production efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-pentachlorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Higher chlorinated carboxylic acids.
Reduction: Less chlorinated butanoic acids.
Substitution: Derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
3,3,4,4,4-pentachlorobutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated functional groups.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3,4,4,4-pentachlorobutanoic acid involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of multiple chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-tetrachlorobutanoic acid: Similar structure but with one less chlorine atom.
3,3,4,4,4-pentachlorobut-2-enoic acid: Contains a double bond in the butanoic acid backbone.
3,3,4,4,4-pentachlorobutanoic acid chloride: The acid chloride derivative of the compound.
Uniqueness
This compound is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where highly chlorinated derivatives are required .
Properties
CAS No. |
90996-11-5 |
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Molecular Formula |
C4H3Cl5O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3,3,4,4,4-pentachlorobutanoic acid |
InChI |
InChI=1S/C4H3Cl5O2/c5-3(6,1-2(10)11)4(7,8)9/h1H2,(H,10,11) |
InChI Key |
DDHJPUOZKZMAMP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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